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Compound of Interest

Compound Name: Thiazole-5-carboxyaldehyde

Cat. No.: B092649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiazole-5-

carboxaldehyde, a pivotal heterocyclic aldehyde in organic synthesis and medicinal chemistry.

This document details its chemical structure, physicochemical properties, synthesis, and

reactivity, with a focus on its applications in drug development, particularly as a modulator of

key signaling pathways.

Core Structural and Chemical Identity
Thiazole-5-carboxaldehyde, also known by its IUPAC name 1,3-thiazole-5-carbaldehyde, is a

five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1

and 3, respectively, and a formyl group at the 5-position.[1] This unique arrangement of

heteroatoms and the reactive aldehyde functionality makes it a versatile building block in the

synthesis of a wide array of more complex molecules.[2]

Table 1: Key Identifiers and Physicochemical Properties of Thiazole-5-carboxaldehyde
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Property Value Reference(s)

IUPAC Name 1,3-thiazole-5-carbaldehyde [1]

Synonyms
5-Formylthiazole, Thiazole-5-

carbaldehyde
[3]

CAS Number 1003-32-3 [3]

Molecular Formula C₄H₃NOS [3]

Molecular Weight 113.14 g/mol [3]

Appearance White to brown liquid or solid [4]

Melting Point 229 °C (decomposed) [4]

Boiling Point 92-94 °C at 16 mmHg [4]

Density 1.304 g/mL at 25 °C [4]

Refractive Index (n20/D) 1.5874 [4]

Flash Point 98 °C [4]

Solubility

No specific data available, but

expected to be soluble in

common organic solvents like

ethanol, methanol, DMSO, and

chloroform.

Chemical Synthesis and Purification
The synthesis of Thiazole-5-carboxaldehyde can be achieved through several routes, with the

Vilsmeier-Haack reaction being a prominent and widely used method. This reaction allows for

the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

Experimental Protocol: Synthesis via Vilsmeier-Haack
Reaction
While a specific, detailed protocol for the synthesis of unsubstituted Thiazole-5-carboxaldehyde

is not readily available in the public domain, a general procedure can be adapted from the
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synthesis of its derivatives.[2][6][7] The following is a representative protocol:

Materials:

Thiazole (starting material)

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

1,2-Dichloroethane (or another suitable solvent)

Sodium hydroxide (NaOH) solution

Ice

Ethanol/water mixture for recrystallization

Procedure:

Formation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel

and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add

phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The reaction is

exothermic and should be kept cool. The formation of the chloroiminium salt (Vilsmeier

reagent) occurs.

Formylation: Dissolve thiazole in a suitable solvent like 1,2-dichloroethane. Add this solution

dropwise to the prepared Vilsmeier reagent, maintaining the low temperature.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to approximately 80°C for several hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.

Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a basic

pH.
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Isolation: The crude product may precipitate out of the solution. If so, it can be collected by

filtration. Otherwise, the product can be extracted with an organic solvent like ethyl acetate.

Purification: The crude Thiazole-5-carboxaldehyde can be purified by recrystallization from a

suitable solvent system, such as an ethanol/water mixture, or by vacuum distillation.[3]

Experimental Protocol: Purification by Vacuum
Distillation
Purification of Thiazole-5-carboxaldehyde can be effectively achieved by vacuum distillation,

which is suitable for compounds with high boiling points or those that are sensitive to high

temperatures.[8][9]

Apparatus:

Round-bottom flask

Distillation head with a condenser

Receiving flask

Vacuum pump

Heating mantle

Thermometer

Procedure:

Place the crude Thiazole-5-carboxaldehyde into the round-bottom flask.

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired

level (e.g., around 2 mmHg).[3]

Begin heating the distillation flask gently.
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Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g.,

around 41°C at 2 mmHg for a related compound).[3]

Once the distillation is complete, carefully and slowly release the vacuum before turning off

the heat.

Spectroscopic Characterization
The structure of Thiazole-5-carboxaldehyde can be confirmed using various spectroscopic

techniques. While specific spectra for the unsubstituted compound are not widely published,

the expected spectral features can be inferred from data on closely related thiazole derivatives.

[1][10][11][12]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons

on the thiazole ring and the aldehyde proton. The aldehyde proton will appear as a singlet at

a downfield chemical shift (typically around 10 ppm). The protons on the thiazole ring will

appear in the aromatic region, with their chemical shifts and coupling constants being

characteristic of the 5-substituted thiazole ring system.

¹³C NMR: The carbon NMR spectrum will show signals for the four carbon atoms in the

molecule. The carbonyl carbon of the aldehyde group will have a characteristic downfield

chemical shift (typically in the range of 180-200 ppm). The carbons of the thiazole ring will

appear in the aromatic region.

FTIR: The infrared spectrum will exhibit characteristic absorption bands. A strong carbonyl

(C=O) stretching vibration from the aldehyde group is expected around 1700 cm⁻¹. C-H

stretching vibrations of the aromatic ring and the aldehyde will also be present, typically

above 3000 cm⁻¹ and around 2800-2700 cm⁻¹, respectively. The spectrum will also show

C=N and C-S stretching vibrations characteristic of the thiazole ring.[13][14]

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of Thiazole-5-carboxaldehyde (m/z = 113). The fragmentation pattern will

likely involve the loss of the formyl group (CHO, 29 mass units) and other characteristic

fragmentations of the thiazole ring.[13][15][16][17]
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Chemical Reactivity and Applications in Drug
Development
Thiazole-5-carboxaldehyde is a valuable intermediate in the synthesis of a wide range of

biologically active molecules, including pharmaceuticals and agrochemicals.[2] The aldehyde

group is susceptible to various chemical transformations, including oxidation, reduction, and

nucleophilic addition, allowing for the introduction of diverse functional groups.

The thiazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous

approved drugs.[16] Derivatives of thiazole have demonstrated a broad spectrum of biological

activities, including anticancer, antimicrobial, and anti-inflammatory properties.[18]

Role as a Kinase Inhibitor
Many thiazole derivatives have been developed as inhibitors of protein kinases, which are key

regulators of cellular signaling pathways often dysregulated in diseases like cancer.[18]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell

survival, proliferation, and growth.[19][20][21][22][23] Its aberrant activation is a common

feature in many cancers. Thiazole-containing compounds have been designed to inhibit key

kinases in this pathway, such as Akt itself.[19]
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Click to download full resolution via product page

Diagram 1: The PI3K/Akt signaling pathway and the inhibitory action of thiazole derivatives on

Akt.

Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted

cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Thiazole derivatives

have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic

(death receptor) pathways.[24][25][26][27][28]

The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c

from the mitochondria, which in turn activates a cascade of caspases.[29][30][31][32][33] The

extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell

surface, leading to the activation of another caspase cascade.[29][30][31][32][33] Thiazole

derivatives can promote apoptosis by modulating the levels of pro- and anti-apoptotic proteins,

such as those from the Bcl-2 family, and by activating key caspases.[25][28]
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Diagram 2: The intrinsic and extrinsic apoptosis pathways, highlighting the modulatory role of

thiazole derivatives.

Conclusion
Thiazole-5-carboxaldehyde is a fundamentally important heterocyclic compound with a rich

chemistry that enables its use as a versatile synthon for the creation of complex molecular

architectures. Its derivatives have shown significant promise in medicinal chemistry, particularly

in the development of targeted cancer therapies through the modulation of critical signaling

pathways such as the PI3K/Akt pathway and the induction of apoptosis. This guide provides a

foundational understanding of its properties and synthesis, offering a valuable resource for

researchers and scientists in the field of drug discovery and development. Further exploration

into the synthesis of novel derivatives and their biological evaluation will undoubtedly continue

to expand the therapeutic potential of this remarkable scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b092649#thiazole-5-carboxyaldehyde-structure-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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